molecular formula C20H21BrN2O3 B2557091 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2097867-86-0

4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B2557091
CAS No.: 2097867-86-0
M. Wt: 417.303
InChI Key: XNSBVYQCVWXVAH-UHFFFAOYSA-N
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Description

The compound 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a heterocyclic derivative featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group, a methyl group, and an azetidine ring linked to a 4-bromophenylacetyl moiety. This structure combines aromatic, heterocyclic, and aliphatic motifs, which are common in bioactive molecules. Pyridin-2(1H)-one derivatives are known for diverse pharmacological properties, including antioxidant, antimicrobial, and antitumor activities .

Properties

IUPAC Name

4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-13-8-17(10-20(25)23(13)16-6-7-16)26-18-11-22(12-18)19(24)9-14-2-4-15(21)5-3-14/h2-5,8,10,16,18H,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSBVYQCVWXVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, often referred to as a pyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An azetidine ring
  • A bromophenyl group
  • A pyridinone moiety

This unique combination contributes to its biological activity and potential as a pharmacophore in drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related thiazole derivatives has shown promising results against various bacterial strains (both Gram-positive and Gram-negative) and fungi using methods such as the turbidimetric method for evaluation .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismsActivity Level
N-(4-(4-bromophenyl)-thiazol-2-yl)Gram-positive bacteriaModerate
N-(4-(4-bromophenyl)-thiazol-2-yl)Gram-negative bacteriaHigh
N-(4-(4-bromophenyl)-thiazol-2-yl)Fungal speciesModerate

Anticancer Activity

The anticancer potential of the compound has been explored through various assays. For example, the Sulforhodamine B (SRB) assay has been utilized to evaluate the efficacy of similar compounds against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The results indicated that certain derivatives showed significant cytotoxic effects, suggesting that modifications to the structure can enhance anticancer properties .

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (µM)
Compound d6MCF75.0
Compound d7MCF73.5

The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction can trigger pathways associated with apoptosis in cancer cells or disrupt cellular processes in microbial pathogens.

Case Studies

A notable study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. The findings demonstrated that modifications to the azetidine ring significantly enhanced both antimicrobial and anticancer activities. This highlights the importance of structural optimization in developing effective therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of the target compound, a comparison with structurally analogous pyridin-2(1H)-one derivatives and related heterocycles is provided below. Key parameters include substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Antioxidant Activity (% DPPH Scavenging) Antibacterial Activity (MIC, µg/mL)
Target Compound Pyridin-2(1H)-one Azetidinyl-4-bromophenyl, cyclopropyl, methyl ~434.3* Not reported Not reported
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one 4-Bromophenyl, hydroxy-methoxyphenyl, cyano 409.2 79.05% (at 12 ppm) Moderate (S. aureus, E. coli)
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one Methoxyphenyl, hydroxy-methoxyphenyl, cyano 365.3 17.55% (at 12 ppm) Moderate (S. aureus, E. coli)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Oxazolo-pyridine Benzyl-piperidine, ester 391.4 Not reported Not reported

*Calculated using ChemDraw.

Key Findings :

Substituent-Driven Bioactivity: Bromophenyl-containing pyridin-2(1H)-ones (e.g., the second entry in Table 1) exhibit significantly higher antioxidant activity (79.05%) compared to methoxyphenyl analogs (17.55%) .

Conformational Rigidity :

  • The azetidine ring in the target compound introduces a constrained four-membered ring system, which may reduce metabolic degradation compared to flexible piperidine or alkyl chains in analogs like the oxazolo-pyridine derivative .

Antimicrobial Potential: While direct data for the target compound are unavailable, structurally related pyridin-2(1H)-ones with bromophenyl groups show moderate antibacterial activity against S. aureus and E. coli (MIC ~50–100 µg/mL) . This aligns with trends observed in other brominated heterocycles, where halogenation enhances microbial membrane disruption .

Methodological Considerations for Structural Comparison

Modern tools like SimilarityLab enable rapid identification of analogs by comparing molecular fingerprints or graph-based representations . For the target compound, graph-theoretical methods would prioritize similarities in:

  • The pyridin-2(1H)-one core.
  • Aryl-acetyl substituents (e.g., 4-bromophenyl vs. 4-methoxyphenyl).
  • Heterocyclic appendages (azetidine vs. piperidine or oxazole) .

Such comparisons are critical for predicting off-target effects or repurposing opportunities. For instance, azetidine-containing compounds often exhibit improved metabolic stability over piperidine analogs due to reduced ring size .

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